N-(4-bromophenyl)-4-chlorobutanamide

Sigma Receptor Pharmacology Neuropharmacology Cancer Biology

This dual-halogen (Br/Cl) architecture provides orthogonal reactivity: the bromophenyl moiety enables Pd-catalyzed cross-coupling, while the terminal chloroalkyl chain allows nucleophilic substitution. This convergent reactivity is ideal for rapidly assembling ROCK inhibitor candidates, PROTACs, and α3β4 nAChR (Ki=2.60 nM) pharmacological probes. Unlike generic butanamides, the precise 4-bromo/4-chloro substitution pattern cannot be replicated by simpler analogs, making this intermediate essential for medicinal chemistry and chemical biology programs.

Molecular Formula C10H11BrClNO
Molecular Weight 276.56 g/mol
CAS No. 300395-07-7
Cat. No. B3258088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-chlorobutanamide
CAS300395-07-7
Molecular FormulaC10H11BrClNO
Molecular Weight276.56 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CCCCl)Br
InChIInChI=1S/C10H11BrClNO/c11-8-3-5-9(6-4-8)13-10(14)2-1-7-12/h3-6H,1-2,7H2,(H,13,14)
InChIKeyZYJJWCIAHAJOMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromophenyl)-4-chlorobutanamide (CAS 300395-07-7) - Core Chemical Identity and Procurement Profile


N-(4-Bromophenyl)-4-chlorobutanamide (CAS 300395-07-7) is a halogenated aryl butanamide derivative with the molecular formula C10H11BrClNO and a molecular weight of 276.56 g/mol . This compound is structurally characterized by a 4-bromophenyl ring linked via an amide bond to a 4-chlorobutanoyl chain. It is primarily utilized as a synthetic intermediate in pharmaceutical research and chemical biology, with a documented role as a key precursor in the synthesis of ROCK inhibitors . Its physicochemical properties, including a calculated LogP of 3.48 (XLogP3 2.8), indicate moderate lipophilicity .

Why N-(4-Bromophenyl)-4-chlorobutanamide (300395-07-7) Cannot Be Casually Replaced by Class Analogs


Generic substitution among aryl butanamides is precluded by the compound's distinct dual-halogen architecture, which is critical for its application as a synthetic building block. The precise positioning of the 4-bromo substituent on the phenyl ring and the terminal 4-chloro group on the butanamide chain are not trivial features. The chlorine atom serves as a specific functional handle, enabling further synthetic manipulation, such as nucleophilic substitution, that is impossible with non-halogenated analogs . This precise combination of a bromo-aryl moiety for potential cross-coupling and a chloro-alkyl chain for orthogonal derivatization defines its synthetic utility and precludes simple replacement by, for example, an unsubstituted phenyl butanamide or a 4-chlorophenyl analog .

N-(4-Bromophenyl)-4-chlorobutanamide (300395-07-7): Head-to-Head Quantitative Evidence for Scientific Selection


Sigma-2 Receptor Binding Affinity of N-(4-Bromophenyl)-4-chlorobutanamide Compared to a Structurally Related Analog

N-(4-Bromophenyl)-4-chlorobutanamide demonstrates a Ki of 90 nM for the sigma-2 receptor in a binding assay using rat PC12 cells, as reported in the BindingDB database [1]. A structurally related analog, CHEMBL5190189 (whose exact chemical structure is not defined here but is cross-referenced in the same database), exhibits a Ki of 23 nM for the same target under similar conditions, representing a 3.9-fold higher affinity [2]. This direct comparison provides a quantifiable benchmark for the compound's affinity profile.

Sigma Receptor Pharmacology Neuropharmacology Cancer Biology

Selectivity Profile: Sigma-2 vs. Alpha3Beta4 Nicotinic Acetylcholine Receptor (nAChR) Affinity

While N-(4-Bromophenyl)-4-chlorobutanamide shows moderate affinity for the sigma-2 receptor (Ki = 90 nM) [1], its affinity for the α3β4 nicotinic acetylcholine receptor (nAChR) is significantly weaker, with a reported Ki of 2.60 nM for the α3β4 nAChR in a binding assay using HEK cells [2]. This 35-fold difference in potency (90 nM vs. 2.60 nM) indicates a substantial selectivity for the α3β4 nAChR over the sigma-2 receptor, though both are nanomolar-range activities.

Receptor Pharmacology Selectivity Profiling Chemical Biology

Synthetic Utility: The Terminal Chlorine as a Functional Handle for Derivatization

A key differentiating feature of N-(4-Bromophenyl)-4-chlorobutanamide is the chlorine atom at the gamma-position of the butanamide chain. This feature is explicitly noted as a 'functionalized handle' that enables further synthetic manipulation, such as nucleophilic substitution reactions . In contrast, non-halogenated analogs (e.g., N-phenylbutanamide) lack this synthetic versatility. The compound has been employed as a key advanced precursor in the synthesis of pharmaceutically active compounds, including ROCK inhibitors as detailed in patents EP-3268360 and US-10112929 .

Medicinal Chemistry Organic Synthesis Chemical Biology

N-(4-Bromophenyl)-4-chlorobutanamide (300395-07-7): Recommended Scientific and Industrial Use Cases


Neurological Research: A Tool Compound for Nicotinic Acetylcholine Receptor Studies

Given its high affinity for the α3β4 nAChR (Ki = 2.60 nM) [1], this compound is an excellent starting point for developing chemical probes or pharmacological tools to investigate the function of this receptor subtype in the central nervous system. Its moderate sigma-2 affinity (Ki = 90 nM) [2] should be considered as a potential off-target effect in these studies.

Oncology Research: A Building Block for Sigma-2 Receptor Ligands

The compound's measurable affinity for the sigma-2 receptor (Ki = 90 nM) [1] makes it a viable scaffold for medicinal chemistry optimization. Its structure can be modified via the terminal chlorine handle to create a focused library of analogs aimed at improving potency and selectivity for the sigma-2 receptor, a target implicated in cancer biology.

Medicinal Chemistry: A Versatile Intermediate for ROCK Inhibitor Synthesis

As a key advanced precursor in the synthesis of ROCK inhibitors [1], this compound is ideally suited for laboratories engaged in cardiovascular, smooth muscle, or fibrotic disease research. Its dual-halogen structure allows for convergent synthesis strategies, where the bromophenyl group can undergo cross-coupling and the chloroalkyl chain can be used for amine alkylation, enabling rapid generation of complex inhibitor candidates.

Chemical Biology: Orthogonal Derivatization for PROTACs or Bioconjugation

The compound's specific structure, featuring an aryl bromide for palladium-catalyzed coupling and an alkyl chloride for nucleophilic substitution, offers two orthogonal reactive sites. This makes it an attractive building block for assembling heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or fluorescent probes, where a linker is attached to one site and a ligand to the other.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromophenyl)-4-chlorobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.